2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane
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Overview
Description
2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane is a boron-containing compound known for its versatility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used in hydroboration reactions due to its regio-, chemo-, and stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane typically involves the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of hydroboration and the use of 9-borabicyclo[3.3.1]nonane as a reagent suggest that large-scale synthesis would follow similar protocols with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols or other oxygen-containing derivatives.
Reduction: It can reduce carbonyl compounds, acid chlorides, and alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for Suzuki-Miyaura coupling .
Major Products
The major products formed from these reactions include alcohols, amines, and various carbon-carbon bonded compounds .
Scientific Research Applications
2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane involves the formation of organoborane intermediates during hydroboration reactions. These intermediates can then undergo further transformations, such as oxidation or substitution, to yield the desired products . The compound’s ability to form stable boron-carbon bonds is central to its reactivity and utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: The parent compound, known for its hydroboration capabilities.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analogue with different reactivity due to the presence of nitrogen atoms.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Another nitrogen-containing derivative with unique conformational properties.
Uniqueness
2-(2,3-Dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct regio-, chemo-, and stereoselectivity in reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
61732-78-3 |
---|---|
Molecular Formula |
C14H27B |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-2-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H27B/c1-11(2)14(3,4)15-9-8-12-6-5-7-13(15)10-12/h11-13H,5-10H2,1-4H3 |
InChI Key |
CVKOLUQDCIKKFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCC2CCCC1C2)C(C)(C)C(C)C |
Origin of Product |
United States |
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